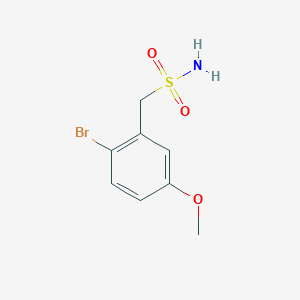

(2-Bromo-5-methoxyphenyl)methanesulfonamide

Description

Chemical Identity and Classification

This compound is definitively characterized by its Chemical Abstracts Service registry number 1485213-91-9, which serves as its unique identifier within chemical databases and commercial catalogues. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition through precise chemical terminology that describes the positions and nature of all substituents on the aromatic ring system.

The molecular formula C8H10BrNO3S encapsulates the elemental composition of the compound, indicating the presence of eight carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This empirical formula corresponds to a molecular weight of 280.14 grams per mole, a value that has been consistently reported across multiple chemical databases and supplier catalogues. The MDL number MFCD21193490 provides an additional unique identifier within the Molecular Design Limited database system, facilitating cross-referencing and data management in chemical informatics applications.

The compound's classification within chemical taxonomy places it firmly within the sulfonamide functional group family, specifically as a substituted methanesulfonamide derivative. The Simplified Molecular Input Line Entry System representation "COc1ccc(c(c1)CS(=O)(=O)N)Br" provides a machine-readable description of the molecular structure, encoding the connectivity and spatial arrangement of atoms within the molecule. The International Chemical Identifier key NPHAGKOYKGLZBV-UHFFFAOYSA-N serves as a standardized hash representation that enables rapid computational searching and matching across chemical databases.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1485213-91-9 | |

| Molecular Formula | C8H10BrNO3S | |

| Molecular Weight | 280.14 g/mol | |

| MDL Number | MFCD21193490 | |

| SMILES | COc1ccc(c(c1)CS(=O)(=O)N)Br |

Position within Organic Chemistry Framework

This compound occupies a significant position within the broader framework of organosulfur chemistry, specifically within the sulfonamide functional group category that has demonstrated remarkable versatility in synthetic applications and biological activities. Sulfonamides, characterized by the general structure R-SO2-NR'R'', represent a fundamental class of organosulfur compounds where the sulfur atom maintains two double bonds to oxygen atoms while being connected to both a carbon-based group and a nitrogen-containing moiety. The specific architecture of this compound exemplifies the structural diversity possible within this functional group class through the incorporation of aromatic substitution patterns that modify electronic properties and reactivity profiles.

The positioning of functional groups within this compound creates a unique electronic environment that distinguishes it from simpler sulfonamide derivatives. The methanesulfonamide portion of the molecule connects to an aromatic ring system through a methylene bridge, creating spatial separation between the sulfonamide functionality and the aromatic system while maintaining electronic communication through the intervening carbon chain. This structural arrangement is particularly significant because it allows for independent modification of either the sulfonamide or aromatic portions of the molecule while preserving the overall molecular framework.

The compound's relationship to other members of the sulfonamide family can be understood through comparison with simpler analogues such as methanesulfonamide itself, which bears the CAS number 3144-09-0 and molecular formula CH5NO2S. The elaboration from this simple parent compound to this compound demonstrates the systematic approach to molecular complexity that characterizes modern synthetic organic chemistry. The addition of the substituted benzyl group introduces opportunities for further functionalization through well-established aromatic chemistry methodologies, while the retention of the methanesulfonamide core preserves the chemical properties associated with this functional group.

Within the context of synthetic methodology, this compound represents an intermediate level of complexity that bridges simple starting materials with more elaborate target molecules. The presence of the bromine substituent positions this compound as a potential substrate for palladium-catalyzed cross-coupling reactions, which have become fundamental tools in modern organic synthesis. Research has demonstrated that arylsulfonyl chlorides and sulfonamides can be prepared through palladium-catalyzed processes that exhibit significant functional group tolerance, suggesting that compounds like this compound may serve as valuable intermediates in complex synthetic sequences.

Significance in Chemical Research

The significance of this compound in chemical research derives from its position as a multifunctional synthetic intermediate that embodies several key structural features valued in contemporary organic chemistry and medicinal chemistry applications. The compound's unique combination of functional groups provides multiple points of potential derivatization, making it particularly valuable for researchers engaged in the development of complex molecular architectures through systematic synthetic elaboration.

Current research applications of sulfonamide derivatives, including compounds structurally related to this compound, encompass a broad range of chemical transformations and biological investigations. The medical significance of aryl sulfonamides can be traced to the 1930s with the discovery and development of sulfa drugs, and today approximately ten percent of the top 100 pharmaceuticals prescribed contain sulfonamide subunits or are co-administered with sulfonamide-containing drugs. This historical and contemporary importance establishes a strong foundation for continued research interest in novel sulfonamide derivatives such as this compound.

The synthetic utility of this compound is enhanced by the presence of the bromine substituent, which provides a handle for metal-catalyzed cross-coupling reactions that have become indispensable tools in modern synthetic organic chemistry. Research has shown that palladium-catalyzed methods for sulfonamide preparation exhibit significant functional group tolerance and allow for the construction of complex molecular frameworks under mild conditions. The incorporation of such methodologies with substrates like this compound enables access to diverse chemical space through systematic variation of coupling partners and reaction conditions.

The compound's research significance is further highlighted by its availability through specialized chemical suppliers, albeit with some limitations in terms of commercial accessibility. Current market data indicates that this compound is available in quantities ranging from 50 milligrams to 1 gram from specialized research chemical vendors, with pricing reflecting its specialized nature and the synthetic effort required for its preparation. The compound's previous availability through Sigma-Aldrich, though now discontinued, suggests that it has found applications in research contexts that warranted commercial production.

| Supplier | Package Size | Purity | Price (USD) | Availability |

|---|---|---|---|---|

| Aaron Chemicals | 50 mg | Not specified | $276.00 | 2-3 weeks |

| Aaron Chemicals | 100 mg | Not specified | $399.00 | 2-3 weeks |

| Aaron Chemicals | 250 mg | Not specified | $560.00 | 2-3 weeks |

| Aaron Chemicals | 500 mg | Not specified | $868.00 | 2-3 weeks |

| Aaron Chemicals | 1 g | Not specified | $1,105.00 | 2-3 weeks |

| Ambeed | 1 g | 95% | $570.00 | Available |

The research applications of this compound extend beyond its immediate synthetic utility to encompass its potential role as a building block for more complex molecular systems. The compound's structural features make it particularly well-suited for incorporation into synthetic sequences aimed at constructing pharmaceutical candidates, agrochemical intermediates, or materials science applications where sulfonamide functionality provides desirable properties such as hydrogen bonding capability, thermal stability, or specific electronic characteristics.

Propriétés

IUPAC Name |

(2-bromo-5-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWFYSDGWABOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acetylation-Protected Bromination Route

A robust method involves starting from hydroxyanisole (2-methoxyphenol), protecting the phenolic hydroxyl by acetylation, brominating the aromatic ring, and then deprotecting to yield 2-bromo-5-methoxyphenol. This method is detailed in patent CN104693014A and involves the following steps:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Hydroxyanisole + Acetic anhydride + H2SO4 catalyst, 100°C, 6 h | Acetylation of phenolic hydroxyl to protect it | 26 g weak yellow liquid obtained |

| 2 | Bromine + Iron powder catalyst, DMF solvent, 70-80°C, 5 h | Bromination at position 5 of acetylated compound | 36 g white solid obtained |

| 3 | Sodium bicarbonate aqueous solution (10%), methanol, 80°C | Deacetylation to regenerate phenol group | 27 g off-white solid obtained |

This sequence allows selective bromination at the 5-position by protecting the phenol, preventing side reactions and isomer formation.

Alternative Protection Using tert-Butyldimethylsilyl (TBDMS) Group

Another approach uses tert-butyldimethylsilyl chloride (TBDMS-Cl) for phenol protection, followed by bromination. This method offers high yields and easier purification:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 3-Methoxyphenol + TBDMS-Cl + imidazole, DMF, room temp, 1-2 h | Silyl protection of phenol group | ~97.9% yield of intermediate |

| 2 | Bromination (conditions vary, typically NBS or bromine) | Bromination at desired position | High regioselectivity |

| 3 | Deprotection (acidic or basic conditions) | Removal of TBDMS protecting group | Efficient recovery of 2-bromo-5-methoxyphenol |

This method addresses issues of difficult separation and low yields encountered in other protocols.

Conversion to (2-Bromo-5-methoxyphenyl)methanesulfonamide

The sulfonamide moiety is introduced typically by reacting the corresponding aromatic amine or benzyl derivative with methanesulfonyl chloride or by sulfonamide formation from sulfonyl chlorides.

General Sulfonamide Formation

- Starting from 2-bromo-5-methoxyphenylamine or the corresponding benzyl bromide, the compound is reacted with methanesulfonyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent such as DMF or dichloromethane.

- Reaction conditions are generally mild, at room temperature or slightly elevated temperatures, with stirring for several hours.

- The crude product is purified by extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under vacuum.

- Final purification is achieved via recrystallization or chromatography.

Alkylation of Sulfonamide Nitrogen

In some studies, the sulfonamide nitrogen is alkylated by reacting the sulfonamide derivative with alkyl halides in the presence of potassium carbonate in dry DMF at room temperature for 24 hours. This step is relevant when preparing N-substituted sulfonamides for biological activity studies.

Industrial and Alternative Synthetic Routes

Preparation of 2-Bromo-5-methoxybenzyl Bromide as Intermediate

An industrially relevant intermediate is 2-bromo-5-methoxybenzyl bromide, synthesized from 3-methylanisole by bromination with N-bromosuccinimide (NBS) in solvents like tetrahydrofuran and water mixtures. This method avoids the use of environmentally harmful carbon tetrachloride and provides a safer, scalable process:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 3-Methylanisole + N-bromosuccinimide, THF + water, 30°C, 5 h | Benzylic bromination to form benzyl bromide | 55.8% yield of crystalline product |

The product is isolated by filtration after crystallization from heptane and purified by washing.

Bromination of Sulfonamide Derivatives Using N-Bromosuccinimide

For direct bromination of sulfonamide derivatives, N-bromosuccinimide (NBS) in dichloromethane at room temperature overnight is effective. This method yields brominated sulfonamides with good purity and yield, suitable for further biological evaluation.

Summary Table of Key Preparation Methods

Detailed Research Findings and Notes

- The acetylation protection method is widely used to prevent phenol interference during electrophilic bromination, ensuring regioselective substitution at the 5-position relative to the methoxy group.

- TBDMS protection offers a milder alternative with easier removal and higher yields, reducing by-product formation and facilitating purification.

- Industrial processes favor environmentally benign solvents and scalable conditions, such as aqueous THF systems for bromination using NBS, avoiding toxic solvents like carbon tetrachloride.

- Sulfonamide formation is generally straightforward, but alkylation of the sulfonamide nitrogen requires careful stoichiometric control and purification steps to obtain pure N-substituted derivatives.

- Bromination of sulfonamide derivatives with NBS is a reliable method for introducing bromine atoms post-sulfonamide formation, useful for tuning biological activity.

This comprehensive review integrates multiple synthetic approaches and research findings, providing a detailed guide to the preparation of this compound and its intermediates. The choice of method depends on the scale, desired purity, and downstream application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromo-5-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or amines .

Applications De Recherche Scientifique

(2-Bromo-5-methoxyphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of (2-Bromo-5-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position and Identity: The target compound’s bromine and methoxy groups at the 2- and 5-positions distinguish it from analogs like 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide, which has additional amino and methyl groups, increasing molecular complexity and weight .

- Functional Groups : The sulfonamide group (–SO₂NH₂) in the target compound contrasts with the sulfonyl chloride (–SO₂Cl) in (3-Bromo-5-fluorophenyl)methanesulfonyl chloride, which is more reactive and often used as a synthetic intermediate .

Physicochemical Properties

- Molecular Weight: The target compound (264.14 g/mol) is smaller than 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (371.25 g/mol), suggesting differences in solubility and bioavailability .

Functional Group Analysis

- Sulfonamide vs. Sulfonyl Chloride : Sulfonamides (–SO₂NH₂) are typically stable and hydrogen-bond capable, whereas sulfonyl chlorides (–SO₂Cl) are electrophilic and prone to nucleophilic substitution, making the latter more versatile in synthesis .

- Methoxy vs. Methyl/Amino Groups: Methoxy groups (–OMe) exert electron-donating effects, influencing aromatic ring reactivity. In contrast, amino groups (–NH₂) in 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide may confer hydrogen-bonding or basicity .

Activité Biologique

(2-Bromo-5-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.15 g/mol. The presence of the bromine atom and methoxy group significantly influences its chemical reactivity and biological properties, enhancing its binding affinity to enzymes and receptors.

The biological activity of this compound is primarily linked to its interaction with specific kinases involved in inflammatory signaling pathways. Notably, it has been shown to inhibit receptor-interacting protein kinase 2 (RIPK2), suggesting potential anti-inflammatory effects. The sulfonamide group is known for its antimicrobial properties, which may extend to this compound, making it a candidate for further exploration in medicinal applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, compounds with bromo and methoxy substitutions have demonstrated significant cytotoxicity against various human tumor cell lines, including HeLa and MCF7. These compounds inhibit microtubule polymerization, indicating tubulin as a target, which leads to cell cycle arrest at the G2/M phase followed by apoptotic cell death .

Table 1: Cytotoxicity of Related Compounds Against Tumor Cell Lines

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 0.034 | HeLa |

| Compound B | 0.025 | MCF7 |

| Compound C | 0.050 | HT-29 |

Antimicrobial Properties

Sulfonamide derivatives are traditionally recognized for their antimicrobial properties. The structural characteristics of this compound may similarly confer antimicrobial activity, warranting further investigation into its efficacy against various microbial strains.

Case Studies

- Inhibitory Effects on Microtubule Dynamics : In a study assessing the impact of bromo-substituted phenylmethanesulfonamides on cancer cells, it was found that these compounds could significantly disrupt microtubule organization and induce apoptosis in cancer cell lines at micromolar concentrations .

- Inflammatory Pathway Modulation : Another research effort focused on the inhibition of RIPK2 by this compound, demonstrating its potential role in modulating inflammatory responses in cellular models.

Q & A

Basic: How can the synthesis of (2-Bromo-5-methoxyphenyl)methanesulfonamide be optimized for improved yield and purity?

Methodological Answer:

Optimization involves:

- Stepwise bromination and sulfonamide coupling : Start with 5-methoxyphenyl precursors, using controlled bromination (e.g., NBS or Br₂ in acetic acid) to minimize side products. Sulfonamide introduction via nucleophilic substitution requires anhydrous conditions and catalysts like triethylamine .

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) to separate brominated intermediates. Recrystallization in methanol or ethanol enhances final product purity .

- Yield monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometry of methanesulfonyl chloride to avoid over-substitution .

Advanced: Which computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Dock the compound into target protein active sites (e.g., kinases or enzymes). Use PDB structures (e.g., 3BZ3 for methanesulfonamide-protein interactions) to validate poses. RMSD values <2 Å indicate reliable docking .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. Studies on analogous compounds show methoxy and bromine groups influence charge distribution and binding .

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories using AMBER or GROMACS, focusing on sulfonamide-group interactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C2, methoxy at C5). Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the sulfonamide NH signal is typically broad (δ 4.5–5.5 ppm) .

- FT-IR : Confirm sulfonamide group via S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:

- Refinement with SHELX : Use SHELXL for high-resolution data to resolve positional disorder. Apply restraints for flexible methoxy and sulfonamide groups. Twinning detection (e.g., via Rint values) may require data reprocessing .

- Contradiction analysis : Compare experimental and computational (DFT-optimized) geometries. Adjust thermal parameters (Ueq) for heavy atoms (Br, S) to minimize R-factor discrepancies .

- Validation tools : Check CIF files using PLATON or checkCIF for symmetry errors or missed hydrogen bonds .

Advanced: What strategies study the regioselective reactivity of the bromine substituent in this compound?

Methodological Answer:

- Cross-coupling reactions : Test Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor bromine substitution at C2 vs. C5 via LC-MS. Polar solvents (DMF) favor retention of methoxy groups .

- Competitive kinetic studies : Compare reaction rates of bromine vs. methoxy in SNAr reactions. Use Hammett plots to correlate substituent effects (σ values) with reactivity .

- Isotopic labeling : Introduce ⁸²Br to track substitution pathways via radiometric analysis .

Basic: What storage conditions ensure stability of this compound?

Methodological Answer:

- Temperature : Store at 0–4°C in amber vials to prevent thermal decomposition and photodegradation of the bromine-methoxy backbone .

- Moisture control : Use desiccants (silica gel) in sealed containers; sulfonamides are hygroscopic and prone to hydrolysis .

- Long-term stability : Periodically assess purity via HPLC (C18 column, acetonitrile:water mobile phase). Degradation products (e.g., des-bromo analogs) appear as secondary peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.